2-(2-methoxyphenoxy)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}acetamide
Description
The compound 2-(2-methoxyphenoxy)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}acetamide features a 1,3-thiazole core substituted at position 4 with a methylsulfanylmethyl (-SCH2CH3) group and at position 2 with an acetamide moiety bearing a 2-methoxyphenoxy side chain. Thiazole derivatives are well-documented in medicinal chemistry for antimicrobial, anti-inflammatory, and kinase-modulating activities . The methylsulfanylmethyl group may enhance metabolic stability, while the methoxyphenoxy moiety could influence target binding through hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-18-11-5-3-4-6-12(11)19-7-13(17)16-14-15-10(8-20-2)9-21-14/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJCYRGDIYOUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)CSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Acetamide Scaffolds
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14)
- Structure : Thiazole ring substituted at position 4 with a 3-chloro-4-fluorophenyl group and at position 2 with an acetamide.
- Key Differences: Lacks the methylsulfanylmethyl and 2-methoxyphenoxy groups.
- Activity : Reported as a c-Abl kinase activator . The electron-withdrawing chloro and fluoro substituents likely enhance kinase binding compared to the target compound’s methoxy group.
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a)
- Structure : Thiazole substituted with a 4-hydroxy-3-methoxyphenyl group.
- Activity : Exhibits dual cyclooxygenase/lipoxygenase (COX/LOX) inhibition, highlighting the role of methoxy and hydroxyl groups in modulating anti-inflammatory activity .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structure: Thiazole substituted with a 2-chlorophenyl group and a morpholinoacetamide side chain.
- Key Differences: The morpholine ring introduces basicity and hydrogen-bonding capacity, contrasting with the target’s neutral methoxyphenoxy group.
- Activity : Likely targets kinases or GPCRs due to the morpholine moiety’s interaction with ATP-binding pockets .
Methylsulfanylmethyl vs. Aryl Substituents
- The methylsulfanylmethyl group in the target compound may confer metabolic stability via sulfur’s resistance to oxidative degradation, whereas aryl substituents (e.g., 3-chloro-4-fluorophenyl in Compound 14) enhance steric bulk and electronic effects for kinase binding .
- Example : In antimicrobial studies, methylsulfanylmethyl-containing derivatives showed broader activity against fungal strains compared to purely aryl-substituted analogs .
Methoxyphenoxy vs. Hydroxyphenoxy or Halogenated Chains
- The 2-methoxyphenoxy group balances lipophilicity and moderate polarity, favoring blood-brain barrier penetration. In contrast, hydroxylated analogs (e.g., Compound 6a) exhibit higher aqueous solubility but reduced CNS bioavailability .
- Halogenated variants (e.g., Compound 14) prioritize target affinity over pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
